molecular formula C19H16ClFN2O2S B2375381 3-((2-Chloro-6-fluorobenzyl)thio)-6-(3,4-dimethoxyphenyl)pyridazine CAS No. 896053-41-1

3-((2-Chloro-6-fluorobenzyl)thio)-6-(3,4-dimethoxyphenyl)pyridazine

Cat. No.: B2375381
CAS No.: 896053-41-1
M. Wt: 390.86
InChI Key: YOSPWDSRADGDMT-UHFFFAOYSA-N
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Description

3-((2-Chloro-6-fluorobenzyl)thio)-6-(3,4-dimethoxyphenyl)pyridazine is a complex organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Scientific Research Applications

3-((2-Chloro-6-fluorobenzyl)thio)-6-(3,4-dimethoxyphenyl)pyridazine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Chloro-6-fluorobenzyl)thio)-6-(3,4-dimethoxyphenyl)pyridazine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Pyridazine Core: This step involves the cyclization of appropriate precursors to form the pyridazine ring.

    Introduction of the 3,4-Dimethoxyphenyl Group: This is usually achieved through a substitution reaction where the 3,4-dimethoxyphenyl group is introduced to the pyridazine core.

    Attachment of the 2-Chloro-6-fluorobenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group with the 2-chloro-6-fluorobenzylthio moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((2-Chloro-6-fluorobenzyl)thio)-6-(3,4-dimethoxyphenyl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 3-((2-Chloro-6-fluorobenzyl)thio)-6-(3,4-dimethoxyphenyl)pyridazine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-Chlorobenzyl)thio)-6-(3,4-dimethoxyphenyl)pyridazine
  • 3-((2-Fluorobenzyl)thio)-6-(3,4-dimethoxyphenyl)pyridazine
  • 3-((2-Chloro-6-fluorobenzyl)thio)-6-phenylpyridazine

Uniqueness

3-((2-Chloro-6-fluorobenzyl)thio)-6-(3,4-dimethoxyphenyl)pyridazine is unique due to the presence of both the 2-chloro-6-fluorobenzylthio and 3,4-dimethoxyphenyl groups. These functional groups can impart distinct chemical and biological properties, making the compound potentially more versatile and effective in its applications compared to similar compounds.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-(3,4-dimethoxyphenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O2S/c1-24-17-8-6-12(10-18(17)25-2)16-7-9-19(23-22-16)26-11-13-14(20)4-3-5-15(13)21/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSPWDSRADGDMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=C(C=CC=C3Cl)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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